molecular formula C9H9N4NaO3S B1448064 Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate CAS No. 1281549-33-4

Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate

Cat. No. B1448064
M. Wt: 276.25 g/mol
InChI Key: UVWBPEVRBPZXLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate (SDTP) is a small molecule that has been studied for its potential applications in a variety of scientific fields. SDTP is a pyrazolopyrimidine derivative, a type of organic compound that has been used in medicinal chemistry for decades. It is a versatile compound, capable of acting as an enzyme inhibitor, a ligand, and a catalyst. In addition, it has been studied for its potential applications in drug delivery, biotechnology, and medical diagnostics.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold, to which sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate is structurally related, is noted for its broad range of medicinal properties. These include anticancer, anti-inflammatory, and central nervous system (CNS) agent applications. Structure-activity relationship (SAR) studies have highlighted the potential of these compounds as drug candidates for various diseases. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of numerous drug-like candidates exhibiting a wide array of biological activities (Cherukupalli et al., 2017).

Synthetic and Catalytic Applications

Research on pyranopyrimidine derivatives, closely related to sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate, has focused on their synthesis using various hybrid catalysts. These compounds are valuable for their broad synthetic applications and bioavailability. The development of new synthetic pathways for these scaffolds has been facilitated by the use of diverse catalysts, including organocatalysts, metal catalysts, and green solvents. This research underscores the importance of hybrid catalysts in advancing synthetic methodologies for creating novel drug molecules (Parmar et al., 2023).

Environmental Remediation

The sodium percarbonate (SPC)-based advanced oxidation processes (P-AOPs) represent an innovative approach to remediation of organic compounds in water. While not directly related to sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate, this research highlights the broader context of sodium derivatives in environmental science. SPC serves as an eco-friendly and economical alternative to liquid hydrogen peroxide for degrading organic pollutants, demonstrating the potential of sodium-based compounds in environmental applications (Liu et al., 2021).

properties

IUPAC Name

sodium;1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S.Na/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6;/h3,5-6H,1-2,4H2,(H,10,11,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWBPEVRBPZXLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=NC=N3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate
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Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate
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Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate
Reactant of Route 6
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate

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